Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-
Description
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with a unique structure that includes cyclopropyl and tetrahydrobenzothieno pyrimidine moieties
Properties
Molecular Formula |
C18H21N3OS2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N3OS2/c22-14(19-11-7-8-11)9-23-17-15-12-3-1-2-4-13(12)24-18(15)21-16(20-17)10-5-6-10/h10-11H,1-9H2,(H,19,22) |
InChI Key |
FIVBZFLOTHDKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4CC4)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multiple steps. The process begins with the preparation of the cyclopropyl and tetrahydrobenzothieno pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and acylation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of robust reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether group (–S–) in the molecule is susceptible to nucleophilic substitution under specific conditions. For example:
Mechanistic Insight : The lone pair on sulfur facilitates nucleophilic attack, particularly in deprotonated intermediates.
Oxidation of the Thioether Group
The thioether moiety can undergo oxidation to sulfoxide or sulfone derivatives, depending on reaction intensity:
Application : Sulfone derivatives often enhance metabolic stability in pharmaceutical contexts .
Hydrolysis of the Acetamide Group
The acetamide (–NHCOR) group hydrolyzes under acidic or basic conditions to yield carboxylic acids or amines:
Stability : The cyclopropyl group adjacent to the amide may sterically hinder hydrolysis .
Pyrimidine Ring Functionalization
The electron-deficient pyrimidine ring undergoes electrophilic substitution or cross-coupling:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Halogenation | NCS/PCl₃ | Chlorination at C2 or C4 positions. | |
| Suzuki Coupling | Pd catalysts, aryl boronic acids | Aryl groups introduced at reactive sites. |
Note : Substituents on the fused thiophene ring influence regioselectivity .
Cyclopropane Ring Reactivity
While cyclopropane rings are generally stable, they may undergo ring-opening under extreme conditions:
| Condition | Reagents | Outcome | Reference |
|---|---|---|---|
| Strong acid (H₂SO₄) | Protonation | Ring-opening to form alkenes or carbocations. | |
| Metal catalysis | Rh or Pd complexes | Insertion reactions forming extended chains. |
Limitation : Such reactions are rarely employed due to the compound’s structural complexity.
Thieno Ring Modifications
The benzothieno moiety participates in electrophilic aromatic substitution (EAS):
| Reaction | Reagents | Position Modified | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 or C6 | Nitro derivatives | |
| Sulfonation | SO₃/H₂SO₄ | C7 | Sulfonic acid groups |
Regiochemistry : Electron-donating substituents on the pyrimidine ring direct EAS to specific positions .
Scientific Research Applications
Potential Anti-Alzheimer's Activity
Recent studies have highlighted the potential of compounds similar to Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- in treating Alzheimer's disease. Research indicates that compounds with similar structures exhibit significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for managing cholinergic dysfunction in Alzheimer's patients. For instance:
- Inhibition Studies : A series of fused tricyclic coumarin derivatives showed high AChE inhibitory activity with IC50 values ranging from 0.003 to 0.357 μM, significantly outperforming standard treatments like galantamine .
Antioxidant Properties
Compounds derived from similar structures also exhibit strong antioxidant activities. The ability to scavenge free radicals is critical in neuroprotection and overall health maintenance.
COX-II Inhibition
Acetamide derivatives have been explored for their anti-inflammatory properties through inhibition of cyclooxygenase-II (COX-II). For example:
- Research Findings : Various acetamide derivatives have shown potential as COX-II inhibitors with promising anti-inflammatory effects in preclinical models . These compounds could be beneficial in treating conditions such as rheumatoid arthritis and osteoarthritis.
Synthesis Pathways
The synthesis of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- involves multi-step reactions typically starting from simpler acetamide derivatives and incorporating cyclopropyl and thieno-pyrimidine moieties.
Neuroprotective Effects
In vitro studies demonstrated that certain derivatives of acetamide compounds provided neuroprotective effects against oxidative stress-induced cell death. These studies utilized SK-N-SH neuroblastoma cells to assess cell viability under oxidative stress conditions .
Pharmacological Profiling
A detailed pharmacological profiling of similar compounds has indicated that they possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suitable for central nervous system (CNS) applications. This includes permeability across the blood-brain barrier (BBB), essential for any CNS-active therapeutic agent .
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and molecules containing cyclopropyl or tetrahydrobenzothieno pyrimidine structures. Examples include:
- Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- analogs with different substituents.
- Other cyclopropyl-containing acetamides.
- Tetrahydrobenzothieno pyrimidine derivatives with varying functional groups.
Uniqueness
The uniqueness of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- lies in its specific combination of structural features, which confer distinct chemical and biological properties
Biological Activity
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- (CAS Number: 460335-48-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C20H22N4O2S2
- Molecular Weight : 414.544 g/mol
- Structural Features : The compound features a cyclopropyl group and a benzothieno-pyrimidine moiety which are critical for its biological activity.
The biological activity of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity :
- Antimicrobial Properties :
- Antiparasitic Activity :
Case Study 1: Inhibition of Butyrylcholinesterase
A recent study evaluated the efficacy of various acetamide derivatives in inhibiting BChE. Among them, Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- displayed significant inhibition rates comparable to established inhibitors like donepezil. The structure-activity relationship (SAR) analysis highlighted the importance of the cyclopropyl group in enhancing binding affinity to the enzyme's active site .
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of acetamide derivatives against Gram-positive and Gram-negative bacteria, Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- demonstrated promising results. The Minimum Inhibitory Concentration (MIC) values indicated effective bacterial growth inhibition at low concentrations .
Data Table: Biological Activities of Acetamide Derivatives
| Compound Name | Activity Type | Target/Pathogen | IC50/MIC Value |
|---|---|---|---|
| Acetamide N-Cyclopropyl... | BChE Inhibition | Human Butyrylcholinesterase | 13 µM |
| Acetamide N-Cyclopropyl... | Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Acetamide N-Cyclopropyl... | Antiparasitic | Pheretima posthuma (earthworm) | 15 µg/mL |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-cyclopropyl acetamide derivatives with thieno[2,3-d]pyrimidine scaffolds?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted thiophenes with urea/thiourea derivatives to form the pyrimidine core. For example, cyclopropyl groups are introduced via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., reflux in ethanol or acetic acid with sodium acetate as a catalyst) and purification via recrystallization (e.g., using DMSO/water or ethanol-dioxane mixtures) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for structural elucidation, and what diagnostic signals should be prioritized?
- Methodological Answer :
- 1H NMR : Monitor aromatic protons (δ 7.0–8.5 ppm), NH signals (δ 9.5–12.5 ppm for amide or pyrimidine NH), and cyclopropane CH2/CH groups (δ 0.7–2.5 ppm) .
- MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344–376) and fragmentation patterns to validate the scaffold .
- Elemental Analysis : Compare calculated vs. experimental C, N, and S percentages to assess purity (e.g., ±0.1% deviation is acceptable) .
Q. How should researchers select solvents and catalysts for cyclopropane ring formation?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while sodium acetate or fused sodium acetate catalyzes cyclocondensation. For cyclopropane incorporation, chloroacetic acid or alkyl halides are common reagents under reflux conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields when synthesizing cyclopropane-containing thienopyrimidines?
- Methodological Answer :
- Temperature Control : Prolonged reflux (e.g., 12–24 hours) ensures complete cyclization but risks decomposition; monitor via TLC.
- Solvent Choice : Mixing solvents (e.g., acetic anhydride/acetic acid) balances reactivity and solubility .
- Catalyst Loading : Adjust sodium acetate (0.5–1.0 g per 0.01 mol substrate) to minimize side reactions .
Q. How should discrepancies between calculated and experimental elemental analysis data be addressed?
- Methodological Answer : Minor deviations (e.g., C: 45.36% calc. vs. 45.29% exp.) may arise from hygroscopicity or trace solvents. Repeat analysis after vacuum drying or use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Cross-validate with NMR integration ratios .
Q. What strategies resolve regioselectivity challenges in thieno[2,3-d]pyrimidine functionalization?
- Methodological Answer :
- Directing Groups : Use electron-withdrawing substituents (e.g., cyano or acetyl groups) to guide thiolation or alkylation at specific positions .
- Computational Modeling : Employ DFT calculations to predict reactive sites on the pyrimidine ring, particularly for sulfur incorporation at C-2 or C-4 positions .
Q. How can computational chemistry predict the reactivity of cyclopropane intermediates?
- Methodological Answer : Molecular docking or MD simulations assess steric strain in cyclopropane rings, while frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. Software like Gaussian or Schrödinger Suite can model transition states for ring-opening reactions .
Q. What purification challenges arise with multi-substituted derivatives, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
